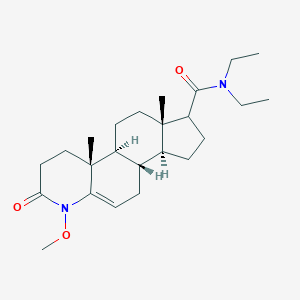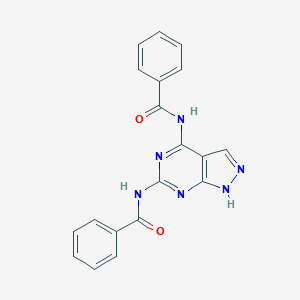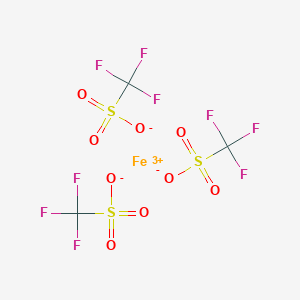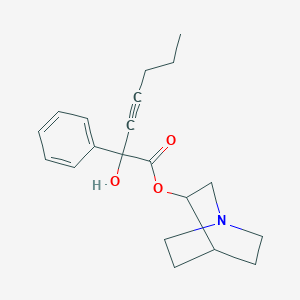
Dialdehyde starch
描述
Synthesis Analysis
DAS is primarily synthesized through the oxidation of native starch with sodium periodate, which selectively oxidizes the vicinal diols in the starch to form dialdehyde groups. This process can be further optimized by varying reaction conditions such as temperature, pH, and the ratio of reactants. For instance, Zuo et al. (2017) described a one-step synthesis involving acid hydrolysis and oxidation, enhancing the aldehyde group contents to 92.7% and modifying the physical characteristics of the starch particles (Zuo et al., 2017).
Molecular Structure Analysis
The molecular structure of DAS indicates a reduction in molecular weight and an increase in aldehyde content due to the oxidation process. The characterization techniques such as Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) confirm the successful introduction of aldehyde groups and changes in the starch's crystallinity and morphology. The structural analyses by Zuo et al. (2017) and others have demonstrated these molecular alterations, which significantly impact the starch's properties and reactivity (Zuo et al., 2017).
Chemical Reactions and Properties
DAS's aldehyde groups can react with various nucleophiles, leading to numerous applications. For example, Schiff base formation with amines or the cross-linking of proteins and polymers can be achieved, enhancing the material's mechanical and barrier properties. Studies like that of Yang et al. (2019) have utilized DAS for enzyme immobilization, exploiting its reactivity for creating stable and recyclable biocatalysts (Yang et al., 2019).
Physical Properties Analysis
The physical properties of DAS, such as solubility, viscosity, and thermal stability, are influenced by its aldehyde content and the degree of oxidation. The modification leads to lower hot paste viscosity and higher reactivity compared to native starch. This behavior is crucial for applications requiring specific viscosity profiles and thermal behaviors. Zuo et al. (2017) found that DAS exhibited decelerated thermal decomposition rates and changes in crystallinity, affecting its physical properties and applicability (Zuo et al., 2017).
Chemical Properties Analysis
The chemical properties of DAS, such as its reactivity towards nucleophiles, hydrophobicity, and ability to form cross-linked networks, can be tailored by adjusting the oxidation process. The introduction of aldehyde groups makes DAS a versatile intermediate for further chemical modifications, enabling the production of materials with desired chemical functionalities. For instance, Zhu et al. (2016) enhanced the hydrophobicity and thermal stability of DAS through alkylation, showcasing the potential to modify its chemical properties for specific applications (Zhu et al., 2016).
科学研究应用
Catalysis : DAS-Schiff base Co(II) complex effectively catalyzes the oxidation of cyclohexane, showing potential for reusability in solvent-free oxidation processes (Yang, Gao, & Zhao, 2008).
Packaging Industry : Di-aldehyde starch crystal acts as a bio-crosslinker, enhancing the mechanical and barrier properties of gelatin-based films, beneficial for edible film-based packaging (Wang, Wang, Hong, & Zhou, 2021).
Environmental Remediation : DAS 8-aminoquinoline variant efficiently adsorbs Zn (II) ions from aqueous solutions, preferring higher temperatures for optimal adsorption (Ding, Zhao, & Li, 2011).
Biomedical Applications : DAS improves the physical and biological properties of collagen, reducing calcification in cardiovascular stents (Liu, Acharya, & Lee, 2011).
Food Industry : DAS enhances the tensile strength and water vapor permeability of soy protein isolate films (Rhim, Gennadios, Weller, Cezeirat, & Hanna, 1998).
Resin Modification : Integrating bio-based DAS into melamine-urea-formaldehyde resin improves its strength and adhesive performance (Luo, Zhang, Gao, Mao, & Li, 2019).
Antimicrobial Activity : Starch dialdehyde thiosemicarbazones display biological activity against various microorganisms, including Mycobacterium tuberculosis (Barabasz, Chociej, Kenit, & Tomasik, 1986).
Enzyme Immobilization : CS-DAS beads offer high xylanase activity recovery and stability, advantageous for xylanase immobilization (Chen, Liu, Lv, Liu, Wang, Song, & Jia, 2010).
Phytoremediation : DAS derivatives assist in the phytoremediation of soils contaminated with heavy metals (Antonkiewicz & Para, 2016).
Lipase Immobilization : Magnetic DAS nanoparticles enhance the storage stability and enzymatic properties of immobilized lipase (Yang, Chen, Yao, Qian, Guo, & Cai, 2019).
Thermoplastic Applications : Thermoplastic DAS exhibits improved tensile strength, moisture resistance, and water vapor permeability (Yu, Chang, & Ma, 2010).
Drug Delivery Systems : DAS derivatives show potential in developing controlled drug release systems (Lemos, Marcelino, Cardoso, de Souza, & Druzian, 2021).
Paper Industry Applications : DAS reacts with various chemicals to produce useful products for the paper industry (Ohmae, Inano, Kondo, & Okane, 1962).
Erodible Medical Polymers : DAS is explored as an erodible polymer and drug carrier, with its behavior influenced by environmental factors (Onishi & Nagai, 1986).
Biodegradable Plastics : DAS and zein plastics demonstrate biodegradability and improved mechanical properties (Spence, Jane, & Pometto, 1995).
General Applications : DAS's physical, chemical, and biochemical properties have led to its wide development in various fields (Liu Xiao-ning, 2004).
Photochemical Properties : DAS exhibits specific photochemical reactions and stability, relevant in photostability studies (Ziegler-Borowska et al., 2018).
Preparation Techniques : Efficient preparation methods for DAS have been developed, impacting its industrial applications (Zuo, Liu, Xiao, Zhao, Zhu, & Wu, 2017).
Orthogonal Method Study : Optimal conditions for preparing DAS have been studied, facilitating its production for various uses (Jia-hua, 2005).
Starch Granular Integrity : The stability of oxidized potato starch in water is influenced by pH and temperature, relevant for starch-based applications (Veelaert, Wit, Gotlieb, & Verhé, 1997).
未来方向
: Optimizing the Process Conditions for Preparing Dialdehyde Starch with High Aldehyde Content by Acidolysis Oxidation Based on Response Surface Methodology : Preparation and characterization of dialdehyde starch by one-step synthesis of acid hydrolysis and oxidation : Fabrication of Schiff-base crosslinked films modified with dialdehyde starch : New approach for starch dialdehyde preparation using microwave irradiation : Preparation and characterization of dialdehyde starch by one-step synthesis of acid hydrolysis and oxidation
属性
IUPAC Name |
3-(hydroxymethyl)-5-methoxy-2-methylhexanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(4-10)8(5-11)3-9(6-12)13-2/h4,6-9,11H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJSKXEWCWUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(CC(C=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925584 | |
| Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial | |
CAS RN |
9047-50-1, 12653-84-8 | |
| Record name | Dialdehyde starch | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



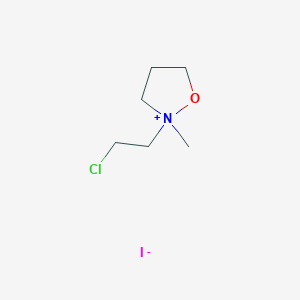
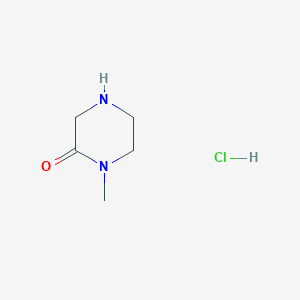


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)


![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
